7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate
Description
The compound 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate is a xanthine-derived purine-2,6-dione featuring:
- A 3-methyl group at position 2.
- A 2-hydroxyethyl substituent at position 7.
- A piperazin-1-yl group at position 8.
- A nicotinate counterion (nicotinic acid salt), likely esterified with the 2-hydroxyethyl group.
This structural configuration modulates solubility, bioavailability, and target interactions.
Propriétés
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione;pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.C6H5NO2/c1-16-9-8(10(20)15-12(16)21)18(6-7-19)11(14-9)17-4-2-13-3-5-17;8-6(9)5-2-1-3-7-4-5/h13,19H,2-7H2,1H3,(H,15,20,21);1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICVUBAKTNCANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCO.C1=CC(=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate is a derivative of purine and has garnered attention for its potential biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₅O₃
- Molecular Weight : 343.4 g/mol
- IUPAC Name : 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione nicotinate
The structure consists of a purine base modified with a hydroxyethyl group and a piperazine ring, which are known to enhance solubility and biological activity.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
- Neuroprotective Effects : Studies have suggested that derivatives of purine compounds can provide neuroprotection in models of Parkinson's disease (PD). The presence of the piperazine moiety enhances interaction with dopaminergic receptors, potentially improving symptoms associated with PD .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:
- Dopamine Receptors : The piperazine component facilitates binding to dopamine receptors (D2/D3), which is crucial for its neuroprotective effects. Compounds similar to this have demonstrated low nanomolar potency at these receptors .
- Nicotinic Acetylcholine Receptors (nAChRs) : The nicotinate portion may enhance binding to nAChRs, contributing to cognitive enhancement and neuroprotection.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Neuroprotection : In a murine model of Parkinson's disease, administration of the compound resulted in reduced neuronal death and improved motor function compared to controls. The mechanism was linked to reduced oxidative stress markers and increased levels of neurotrophic factors .
- Inflammation Model : In vitro studies using macrophage cell lines showed that the compound significantly reduced the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Summary of Biological Activities
Pharmacokinetics
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Half-life | 4 hours |
Analyse Des Réactions Chimiques
Substitution Reactions at the Piperazine Nitrogen
The piperazine ring serves as a nucleophilic site for alkylation, acylation, or sulfonylation.
Key Findings :
-
Alkylation reactions often target the secondary amine of piperazine, forming tertiary amines (e.g., methyl-piperazine derivatives) .
-
Acylation with acetyl chloride under mild conditions modifies solubility and hydrogen-bonding capacity .
Hydrolysis of the Nicotinate Ester
The nicotinate ester is susceptible to hydrolysis under acidic or basic conditions.
Key Findings :
-
Hydrolysis under basic conditions yields water-soluble nicotinate salts, enhancing bioavailability .
Oxidation of the Hydroxyethyl Side Chain
The 2-hydroxyethyl group undergoes oxidation to form carbonyl derivatives.
Key Findings :
-
Mild oxidants like PCC selectively convert the hydroxyl group to a ketone without disrupting the purine core .
Ring-Opening Reactions of the Purine Core
Under extreme conditions, the purine ring can undergo degradation.
Key Findings :
Functionalization of the Purine Ring
Electrophilic substitution occurs at the C8 position (already occupied by piperazine), but other positions may react under directed conditions.
| Reaction Type | Conditions | Reactants/Agents | Product | Reference |
|---|---|---|---|---|
| Halogenation | NBS, DMF, 60°C, 3h | N-Bromosuccinimide | Brominated purine derivatives (e.g., C2 or C6 substitution) | , |
Comparaison Avec Des Composés Similaires
Pharmacological and Physicochemical Properties
Anti-Mycobacterial Activity
Piperazine-linked purine derivatives (e.g., ’s Compound 6) exhibit anti-tubercular activity (MIC = 0.5–2 µg/mL against M. tuberculosis H37Rv).
Central Nervous System (CNS) Effects
Caffeine-derived purine-2,6-diones (e.g., ’s 3j and 3m) show abolished CNS stimulation but retain analgesic effects. The target compound’s piperazine moiety could interact with serotonin or dopamine receptors, warranting further neuroactivity studies .
Enzymatic Inhibition
- ALDH Inhibition: NCT-501’s cyclopropanecarbonyl-piperazine group achieves nanomolar inhibition of ALDH isoforms. The target compound’s unmodified piperazine may lack comparable potency .
- DPP-4 Inhibition: Linagliptin’s aminopiperidine group is critical for DPP-4 binding (IC₅₀ = 1 nM), suggesting the target compound’s piperazine is insufficient for this target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
